(6-Chloropyridin-2-yl)methanamine dihydrochloride
CAS No.: 1557921-62-6
Cat. No.: VC7821719
Molecular Formula: C6H9Cl3N2
Molecular Weight: 215.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1557921-62-6 |
---|---|
Molecular Formula | C6H9Cl3N2 |
Molecular Weight | 215.5 |
IUPAC Name | (6-chloropyridin-2-yl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C6H7ClN2.2ClH/c7-6-3-1-2-5(4-8)9-6;;/h1-3H,4,8H2;2*1H |
Standard InChI Key | DQVXBCFIWAORLA-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1)Cl)CN.Cl.Cl |
Canonical SMILES | C1=CC(=NC(=C1)Cl)CN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridine ring substituted with a chlorine atom at the 6-position and an aminomethyl group (-CH₂NH₂) at the 2-position. The dihydrochloride salt form stabilizes the amine group, improving solubility in polar solvents .
Molecular Formula:
Molecular Weight:
Physical Properties
Key physicochemical parameters include:
Property | Value (Dihydrochloride) | Value (Free Base) |
---|---|---|
Density | 1.2 ± 0.1 g/cm³ | Not reported |
Boiling Point | 231.6 ± 25.0 °C | Not reported |
Flash Point | 93.9 ± 23.2 °C | Not reported |
Vapour Pressure (25°C) | 0.1 ± 0.5 mmHg | Not reported |
Refractive Index | 1.572 | Not reported |
Storage Conditions | 2–8°C | Not reported |
The dihydrochloride salt exhibits higher aqueous solubility compared to the free base due to ionic interactions, making it preferable for formulations requiring bioavailability .
Synthesis and Industrial Production
Synthetic Routes
While detailed synthetic protocols are proprietary, the general approach involves:
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Chlorination: Introducing chlorine at the 6-position of 2-aminomethylpyridine.
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Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .
Industrial-scale production employs advanced techniques such as continuous flow chemistry and ultra-low temperature reactions to optimize yield and purity. These methods minimize side reactions, ensuring compliance with pharmaceutical-grade standards .
Applications in Pharmaceutical Research
Drug Discovery
The compound’s pyridine scaffold is a versatile building block for:
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Kinase Inhibitors: The chlorine atom enhances electronic interactions with ATP-binding pockets.
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CNS Agents: The aminomethyl group facilitates blood-brain barrier penetration .
Biochemical Probes
Researchers utilize its halogenated structure to study enzyme-substrate interactions via X-ray crystallography, leveraging the chlorine atom as a heavy atom for phase determination .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary Measures
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Personal Protective Equipment (PPE): Gloves, goggles, and respiratory protection.
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First Aid: Immediate flushing with water upon contact with eyes or skin .
Manufacturer | Quantity | Price (USD) | Purity |
---|---|---|---|
TRC | 100 mg | $60 | 95% |
SynQuest Laboratories | 5 g | $952 | 95% |
Prices reflect the complexity of synthesis and analytical validation requirements .
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